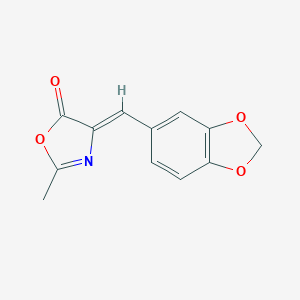
2-Methyl-4-piperonylidene-2-oxazoline-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-piperonylidene-2-oxazoline-5-one, commonly referred to as MPO, is a heterocyclic organic compound with a molecular formula of C11H9NO2. It is a yellow, crystalline substance that is used in various scientific research applications, primarily in the field of biochemistry.
Wirkmechanismus
MPO works by binding to specific molecules or proteins within a biological system, causing them to emit a fluorescent signal. This signal can then be detected and measured, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects:
MPO has been shown to have minimal effects on the biochemical and physiological processes of living organisms. It is considered to be a non-toxic compound and is safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPO is its high sensitivity and selectivity for specific molecules or proteins. This makes it an ideal tool for studying complex biological processes. However, its fluorescent signal can be affected by various environmental factors, such as pH and temperature, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of MPO in scientific research. One area of interest is the development of new fluorescent probes based on MPO, which could have improved sensitivity and selectivity. Another area of interest is the use of MPO in live-cell imaging, which could provide valuable insights into the dynamics of biological processes in real-time. Additionally, MPO could be used in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2-Methyl-4-piperonylidene-2-oxazoline-5-one is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique fluorescence properties make it an ideal candidate for studying complex biological processes, and its non-toxic nature makes it safe for use in laboratory experiments. With continued research, MPO has the potential to contribute to the development of new diagnostic tools and therapies for various diseases.
Synthesemethoden
MPO can be synthesized through the reaction of piperonal and methylamine, followed by oxidation with potassium permanganate. This method has been widely used in the laboratory for the preparation of MPO.
Wissenschaftliche Forschungsanwendungen
MPO has been extensively studied for its potential use as a fluorescent probe in biological systems. Its unique fluorescence properties make it an ideal candidate for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Eigenschaften
Molekularformel |
C12H9NO4 |
|---|---|
Molekulargewicht |
231.2 g/mol |
IUPAC-Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H9NO4/c1-7-13-9(12(14)17-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4- |
InChI-Schlüssel |
YIPBMFCRAFHCPQ-WTKPLQERSA-N |
Isomerische SMILES |
CC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1 |
SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
Kanonische SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)

![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)


![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)


